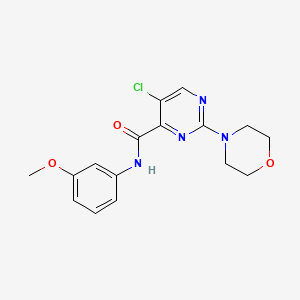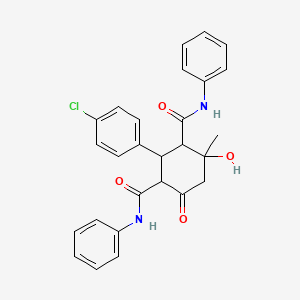
2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxy group, and a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. Common reagents used in the synthesis include 4-chlorobenzylcyanide, resorcinol, and anhydrous zinc chloride. The reaction conditions often involve cooling the mixture and passing HCl gas to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as column chromatography are used for purification, and the reaction conditions are carefully controlled to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide (NBS). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce halogen atoms or nitro groups.
科学的研究の応用
2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Triazoles: Widely used in medicinal chemistry for their therapeutic potential.
Indole Derivatives: Exhibiting various biological activities, including antiviral and anti-inflammatory effects.
Uniqueness
2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
特性
分子式 |
C27H25ClN2O4 |
|---|---|
分子量 |
476.9 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-1-N,3-N-diphenylcyclohexane-1,3-dicarboxamide |
InChI |
InChI=1S/C27H25ClN2O4/c1-27(34)16-21(31)23(25(32)29-19-8-4-2-5-9-19)22(17-12-14-18(28)15-13-17)24(27)26(33)30-20-10-6-3-7-11-20/h2-15,22-24,34H,16H2,1H3,(H,29,32)(H,30,33) |
InChIキー |
JDBBACADRDJAKU-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C(C(C1C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11050335.png)

![1'-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11050340.png)
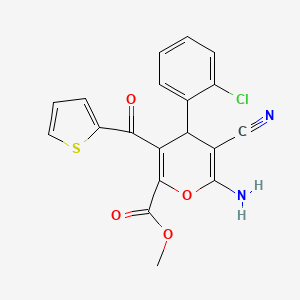
![(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone](/img/structure/B11050343.png)
![2-[(2-aminophenyl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B11050347.png)
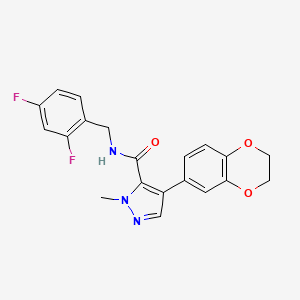
![4-(3-hydroxyphenyl)-5-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11050375.png)
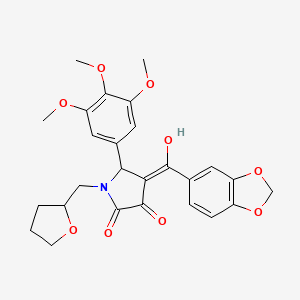

![Methyl 4-(3-{4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11050392.png)
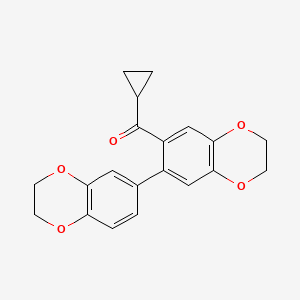
![5-phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol](/img/structure/B11050404.png)
